![molecular formula C21H22N4O2 B6555990 1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide CAS No. 1040632-92-5](/img/structure/B6555990.png)
1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide
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Overview
Description
The compound “1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide” is a complex organic molecule. It is used for R&D purposes and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied over the past two decades . Quinoxalines can be synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles . The methods for the synthesis of quinoxalines can be roughly divided into three categories, depending on the ring closed in the final step .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by quinoxaline derivatives, there is significant potential for future research in this area. This could include the development of new synthetic routes, exploration of additional biological activities, and potential applications in medicinal chemistry .
properties
IUPAC Name |
1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-27-21-19(23-17-9-5-6-10-18(17)24-21)25-13-11-15(12-14-25)20(26)22-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGLROJTKZKLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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